molecular formula C10H4N4O2 B1434952 [2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole CAS No. 1394221-73-8

[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole

Cat. No.: B1434952
CAS No.: 1394221-73-8
M. Wt: 212.16 g/mol
InChI Key: ONYFYGHYWDJMSL-UHFFFAOYSA-N
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Description

Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole) is a heterocyclic compound with the molecular formula C10H4N4O2. It is characterized by its fused naphthalene and oxadiazole rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene derivatives with nitrile oxides, leading to the formation of the oxadiazole rings . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the oxadiazole rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole) is unique due to its specific electronic properties and stability, which make it particularly suitable for applications in organic electronics and materials science. Its ability to undergo various chemical reactions also adds to its versatility as a building block for more complex molecules .

Properties

IUPAC Name

[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4N4O2/c1-3-7-10(14-15-11-7)6-2-4-8-9(5(1)6)13-16-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYFYGHYWDJMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C3=C1C4=NON=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole
Reactant of Route 2
[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole
Reactant of Route 3
[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole
Reactant of Route 4
[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole
Reactant of Route 5
[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole
Reactant of Route 6
[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole
Customer
Q & A

Q1: How does the incorporation of Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole) (NOz) instead of its sulfur (NTz) or selenium (NSz) analogues affect the electronic properties of the resulting polymers?

A1: Replacing Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole (NTz) or Naphtho[1,2-c:5,6-c']bis[1,2,5]selenadiazole (NSz) with NOz in donor-acceptor polymers leads to a significant deepening of the frontier orbital energy levels, specifically the lowest unoccupied molecular orbital (LUMO) []. This is because NOz possesses a higher electron-deficient nature compared to NTz and NSz. Consequently, polymers containing NOz, such as PNOz4T, exhibit a lower LUMO level, which facilitates ambient ambipolar charge transport, making them suitable for various electronic applications.

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